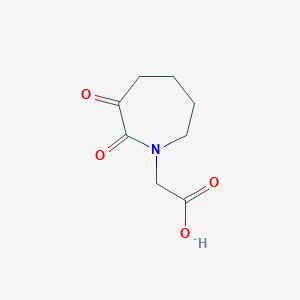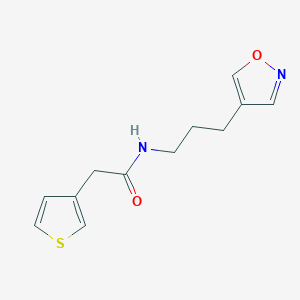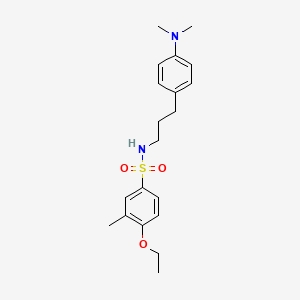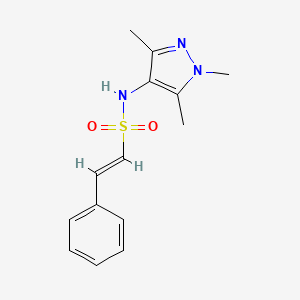
2-(2,3-Dioxoazepan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dioxoazepan-1-yl)acetic acid, also known as DOAA, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DOAA has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for drug development, chemical synthesis, and biological research.
Mechanism of Action
The mechanism of action of 2-(2,3-Dioxoazepan-1-yl)acetic acid is not completely understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. 2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. 2-(2,3-Dioxoazepan-1-yl)acetic acid has also been shown to inhibit the activity of human enzymes, such as histone deacetylases, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory properties. 2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2-(2,3-Dioxoazepan-1-yl)acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(2,3-Dioxoazepan-1-yl)acetic acid has several advantages and limitations for use in lab experiments. One advantage is its relatively simple synthesis method, which allows for easy access to high-purity 2-(2,3-Dioxoazepan-1-yl)acetic acid. 2-(2,3-Dioxoazepan-1-yl)acetic acid also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2-(2,3-Dioxoazepan-1-yl)acetic acid has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-(2,3-Dioxoazepan-1-yl)acetic acid, including the development of new synthetic methods for 2-(2,3-Dioxoazepan-1-yl)acetic acid derivatives, the investigation of its potential applications in drug development, and the study of its interactions with enzymes and proteins. Additionally, the use of 2-(2,3-Dioxoazepan-1-yl)acetic acid in combination with other compounds may enhance its biological activity and lead to the development of novel therapeutics.
Synthesis Methods
2-(2,3-Dioxoazepan-1-yl)acetic acid can be synthesized through a variety of methods, including the reaction of 2-amino-5-chloropentanoic acid with ethyl glyoxylate or the reaction of 2-amino-5-chloropentanoic acid with ethyl acetoacetate. The reaction typically proceeds in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The yield of 2-(2,3-Dioxoazepan-1-yl)acetic acid can be improved by optimizing the reaction conditions and using high-purity reagents.
Scientific Research Applications
2-(2,3-Dioxoazepan-1-yl)acetic acid has been widely used in scientific research for its potential applications in drug development, chemical synthesis, and biological research. 2-(2,3-Dioxoazepan-1-yl)acetic acid has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. 2-(2,3-Dioxoazepan-1-yl)acetic acid has also been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, 2-(2,3-Dioxoazepan-1-yl)acetic acid has been studied for its effects on biological systems, including its interactions with enzymes and proteins.
properties
IUPAC Name |
2-(2,3-dioxoazepan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFHNHIOLXOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(=O)C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dioxoazepan-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)

![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2688790.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)
![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole](/img/structure/B2688797.png)
![tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2688798.png)

